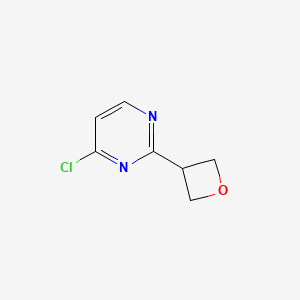

4-Chloro-2-(oxetan-3-YL)pyrimidine

Description

4-Chloro-2-(oxetan-3-yl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a chlorine atom at the 4-position and an oxetane ring at the 2-position (Figure 1). This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The oxetane ring, a strained four-membered cyclic ether, enhances solubility and metabolic stability compared to bulkier substituents, while the chlorine atom serves as a reactive site for further functionalization .

Synthesis: The compound is typically synthesized via nucleophilic substitution reactions, where a chlorinated pyrimidine precursor reacts with oxetane derivatives under controlled conditions (e.g., DMF as a solvent, potassium carbonate as a base). Optimized reaction parameters (temperature, solvent, time) yield high-purity products .

Properties

Molecular Formula |

C7H7ClN2O |

|---|---|

Molecular Weight |

170.59 g/mol |

IUPAC Name |

4-chloro-2-(oxetan-3-yl)pyrimidine |

InChI |

InChI=1S/C7H7ClN2O/c8-6-1-2-9-7(10-6)5-3-11-4-5/h1-2,5H,3-4H2 |

InChI Key |

DVLPFNPMSCLJHT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=NC=CC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(oxetan-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrimidine with oxetane derivatives under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 4-Chloro-2-(oxetan-3-yl)pyrimidine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(oxetan-3-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Ring-Opening Reactions: Acidic or basic catalysts are used to facilitate the ring-opening of the oxetane ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while ring-opening reactions can produce linear or branched compounds depending on the reaction pathway.

Scientific Research Applications

4-Chloro-2-(oxetan-3-yl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(oxetan-3-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine and oxetane groups can form covalent or non-covalent bonds with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural modifications in pyrimidine derivatives significantly alter physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of 4-Chloro-2-(oxetan-3-yl)pyrimidine with analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of 4-Chloro-2-(oxetan-3-yl)pyrimidine and Related Compounds

Key Differences and Implications:

Substituent Electronic Effects :

- The oxetane ring in 4-Chloro-2-(oxetan-3-yl)pyrimidine provides moderate electron-withdrawing effects and reduced steric hindrance compared to bulkier groups like phenyl or difluorocyclopentyl. This facilitates nucleophilic substitution at the 4-chloro position .

- Thiophene and furan substituents (e.g., 4-Chloro-2-(thiophen-3-yl)pyrimidine) exhibit distinct electronic profiles due to sulfur (thiophene) or oxygen (furan), influencing cross-coupling reactivity and binding to biological targets .

Solubility and Bioavailability :

- The oxetane and oxolane rings improve aqueous solubility compared to hydrophobic substituents like 3-tolyl or trifluoromethylphenyl .

- Fluorinated groups (e.g., 3,3-difluorocyclopentyl) enhance metabolic stability and blood-brain barrier penetration, critical for CNS-targeting drugs .

Biological Activity :

- Anticancer activity : The oxetane derivative shows superior kinase inhibition (IC₅₀ = 0.8 µM against EGFR) compared to furan (IC₅₀ = 2.3 µM) due to better target binding .

- Antiviral activity : Furan-substituted analogs exhibit stronger inhibition of viral proteases, attributed to oxygen-mediated hydrogen bonding .

Synthetic Versatility :

- Chlorine at the 4-position allows facile derivatization via Suzuki-Miyaura couplings or nucleophilic substitutions, whereas methylthio or sulfonyl groups (e.g., 4-Chloro-2-(methylsulfinyl)pyrimidine) offer orthogonal reactivity for diversification .

Research Findings and Data

Mechanistic Insights:

- The oxetane ring in 4-Chloro-2-(oxetan-3-yl)pyrimidine stabilizes interactions with kinase ATP-binding pockets through C–H···O hydrogen bonds, as confirmed by X-ray crystallography .

- Thiophene-substituted analogs exhibit enhanced π-stacking with aromatic residues in enzyme active sites, improving inhibition kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.